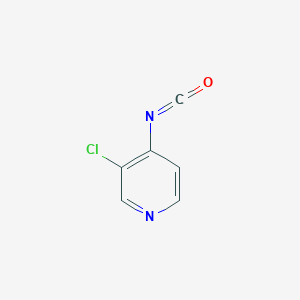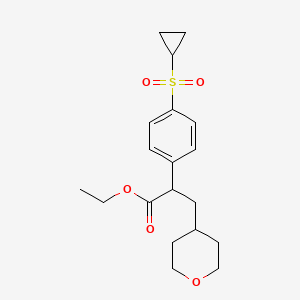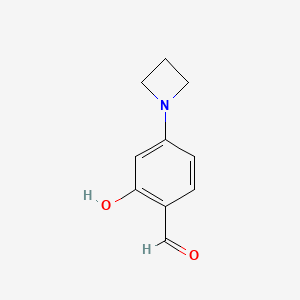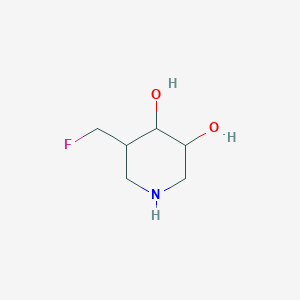
5-(Fluoromethyl)piperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Fluoromethyl)piperidine-3,4-diol is an organic compound with the molecular formula C6H12FNO2 and a molecular weight of 149.16 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a piperidine ring, which also contains two hydroxyl groups at the 3 and 4 positions. The incorporation of fluorine into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable precursor, such as 5-(chloromethyl)piperidine-3,4-diol, using a fluorinating agent like hydrogen fluoride or a fluorine-containing reagent . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 5-(Fluoromethyl)piperidine-3,4-diol may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, reducing the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Fluoromethyl)piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
5-(Fluoromethyl)piperidine-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(Fluoromethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)piperidine-3,4-diol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
5-(Bromomethyl)piperidine-3,4-diol: Contains a bromomethyl group, exhibiting different reactivity and properties.
Uniqueness
5-(Fluoromethyl)piperidine-3,4-diol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H12FNO2 |
|---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
5-(fluoromethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H12FNO2/c7-1-4-2-8-3-5(9)6(4)10/h4-6,8-10H,1-3H2 |
InChI-Schlüssel |
BEQPGACEJJJLEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(CN1)O)O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


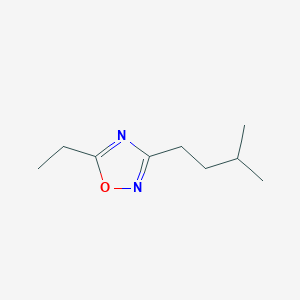
![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
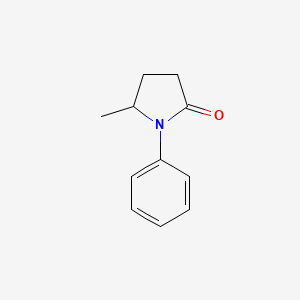
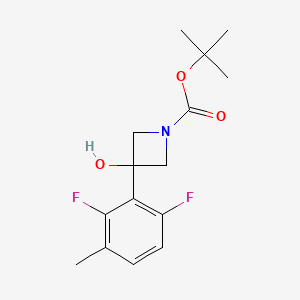

![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)
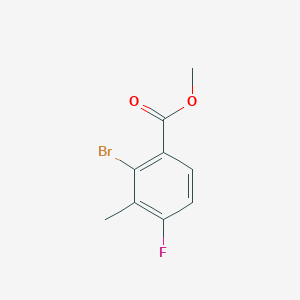
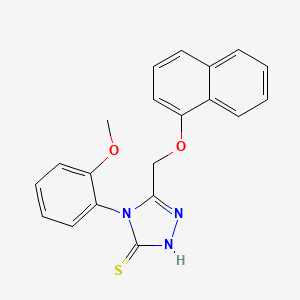
![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)

